molecular formula C9H8FNO2 B14808908 4-Cyclopropoxy-6-fluoronicotinaldehyde

4-Cyclopropoxy-6-fluoronicotinaldehyde

Cat. No.: B14808908
M. Wt: 181.16 g/mol
InChI Key: FMAWRQZTQFIFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-6-fluoronicotinaldehyde is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol It is an aldehyde derivative of nicotinic acid, featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-fluoronicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the rapid synthesis of fluorine-18 labeled prosthetic groups using the ‘Radio-fluorination on the Sep-Pak’ method . This method involves passing a quaternary ammonium triflate precursor through a fluorine-18 trapped Sep-Pak, followed by conjugation with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: 4-Cyclopropoxy-6-fluoronicotinic acid.

    Reduction: 4-Cyclopropoxy-6-fluoronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-6-fluoronicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, fluorinated compounds are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-6-fluoronicotinaldehyde is unique due to the combination of the cyclopropoxy group and the fluorine atom on the nicotinaldehyde scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2

InChI Key

FMAWRQZTQFIFIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.